3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone
Overview
Description
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinolinone core with an acetyl group at position 3, a cyclohexyl group at position 1, and a hydroxy group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone typically involves the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the Cyclohexyl Group: The cyclohexyl group can be added through a nucleophilic substitution reaction using a cyclohexyl halide.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of the corresponding precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2(1H)-quinolinone: Lacks the acetyl and cyclohexyl groups.
3-acetyl-4-hydroxy-2(1H)-quinolinone: Lacks the cyclohexyl group.
1-cyclohexyl-4-hydroxy-2(1H)-quinolinone: Lacks the acetyl group.
Uniqueness
3-acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is unique due to the presence of both the acetyl and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone is a synthetic compound belonging to the quinolinone family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a quinolinone core with distinct functional groups:
- Acetyl group at position 3
- Cyclohexyl group at position 1
- Hydroxy group at position 4
These structural characteristics contribute to its biological activity, particularly in medicinal chemistry.
The biological activity of this compound may involve interactions with various molecular targets, including:
- Enzymes : Modulating enzyme activity can influence metabolic pathways.
- Receptors : Binding to specific receptors may alter cellular signaling.
- Nucleic Acids : Interaction with DNA or RNA can affect gene expression and replication processes.
The precise mechanism varies based on the target and context of use, indicating a multifaceted role in biological systems .
Antiproliferative Effects
Research indicates that quinolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (lung cancer) | TBD | TBD |
Similar Quinolinones | HeLa (cervical cancer) | 3.2 | Apoptosis induction |
Similar Quinolinones | PC3 (prostate cancer) | TBD | Cell cycle arrest |
Anti-inflammatory Properties
Quinolinones are also noted for their anti-inflammatory effects. The hydroxy group in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Study 1: Anticancer Activity
In a study examining the anticancer potential of quinolinone derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound interacts with tubulin, leading to microtubule destabilization. This interaction is crucial for inducing mitotic arrest in cancer cells, thus providing a pathway for its therapeutic application .
Properties
IUPAC Name |
3-acetyl-1-cyclohexyl-4-hydroxyquinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h5-6,9-10,12,20H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZCNLGEJKPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860649-19-0 | |
Record name | 3-Acetyl-1-cyclohexyl-4-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860649-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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